Cas no 80397-17-7 (4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic Acid)

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic Acid structure
80397-17-7 structure
Product Name:4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic Acid
CAS No:80397-17-7
MF:C10H6F6O3
MW:288.143264293671
MDL:MFCD00156960
CID:3085996
PubChem ID:2998630
Update Time:2025-04-23

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(1,1,2,3,3,3-Hexafluoro-propoxy)-benzoic acid
    • MLS000099001
    • AKOS016042481
    • Z56918213
    • H25630
    • STK664101
    • LS-03497
    • 4-(1,1,2,3,3,3-hexafluoropropoxy)benzoic acid
    • 80397-17-7
    • HMS2319L21
    • CS-0313411
    • CHEMBL1408529
    • SCHEMBL11119358
    • CHEBI:105609
    • Q27183361
    • ALBB-010342
    • AKOS001056539
    • Benzoic acid, 4-(1,1,2,3,3,3-hexafluoropropoxy)-
    • MFCD00156960
    • SMR000062989
    • 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic Acid
    • MDL: MFCD00156960
    • Inchi: 1S/C10H6F6O3/c11-8(9(12,13)14)10(15,16)19-6-3-1-5(2-4-6)7(17)18/h1-4,8H,(H,17,18)
    • InChI Key: CITRBORWAIVSJU-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)C(OC1C=CC(C(=O)O)=CC=1)(F)F

Computed Properties

  • Exact Mass: 288.02211302Da
  • Monoisotopic Mass: 288.02211302Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 46.5Ų

4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic Acid Pricemore >>

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Additional information on 4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic Acid

4-(1,1,2,3,3,3-Hexafluoro-propoxy)-benzoic Acid: A Comprehensive Overview

4-(1,1,2,3,3,3-Hexafluoro-propoxy)-benzoic acid, also known by its CAS registry number 80397-17-7, is a highly fluorinated organic compound that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a hexafluorinated propoxy group. The presence of multiple fluorine atoms in the molecule imparts distinctive chemical and physical properties that make it valuable for various applications.

The synthesis of 4-(1,1,2,3,3,3-Hexafluoro-propoxy)-benzoic acid involves advanced organic chemistry techniques. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. One notable approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a hexafluoropropyl ether group. This method has been refined to minimize side reactions and improve the overall efficiency of the process. The fluorinated substituent not only enhances the stability of the molecule but also contributes to its unique electronic properties.

In terms of physical properties, 4-(1,1,2,3,3,3-Hexafluoro-propoxy)-benzoic acid exhibits a high melting point due to the strong intermolecular forces arising from the fluorine atoms. Its solubility in various solvents has been extensively studied to determine its suitability for different industrial and laboratory applications. Recent research has highlighted its potential as a precursor for advanced materials such as fluoropolymers and high-performance coatings.

The chemical stability of this compound is another area of interest. Studies have shown that it is resistant to degradation under harsh conditions, making it ideal for use in environments where durability is critical. Furthermore, its reactivity with other chemical groups has been explored for applications in drug design and development. The benzoic acid moiety provides a versatile platform for further functionalization.

From an environmental perspective, the biodegradability and ecological impact of 4-(1,1,2,3,3,3-Hexafluoro-propoxy)-benzoic acid have been evaluated in recent years. While fluorinated compounds are generally considered persistent in the environment due to their strong carbon-fluorine bonds, this compound has shown moderate biodegradation under specific conditions. Efforts are ongoing to develop sustainable methods for its production and disposal to minimize environmental footprint.

In conclusion,4-(1

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